N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

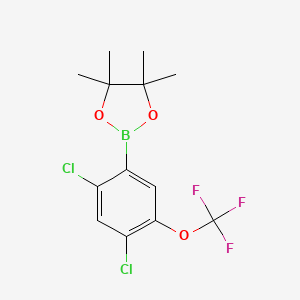

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C19H13Cl2F2N5O3S and its molecular weight is 500.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This compound is part of a broader category of chemicals used in the synthesis and characterization of novel materials and molecules. For instance, novel aromatic polyimides have been synthesized using related diamines, demonstrating solubility in organic solvents and high thermal stability, indicating potential applications in high-performance materials (Butt et al., 2005). Such materials could be crucial in developing new electronic devices, coatings, and aerospace materials due to their durability and resistance to extreme conditions.

Antimicrobial and Antioxidant Potential

Compounds with similar structural features have shown significant antimicrobial and antioxidant potential. A study on newly synthesized quinazoline derivatives demonstrated potent inhibitory action against bacterial strains and profound antioxidant activity, suggesting that related compounds could have applications in developing new antibacterial and antioxidant agents (Kumar et al., 2011).

Anticancer Activity

The synthesis and biological evaluation of compounds structurally related to N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide have indicated potential anticancer activities. For example, specific derivatives have been explored for their antiproliferative activity against various cancer cell lines, demonstrating promising anticancer activity and the potential for further investigations as cancer therapeutics (Huang et al., 2020).

Drug Synthesis and Mechanism Exploration

The compound's structural class has been involved in drug synthesis and mechanism exploration, particularly in understanding how certain modifications can enhance drug efficacy or specificity. Studies have explored the reductive chemistry of novel cytotoxins, offering insights into how such compounds could be designed for selective toxicity, potentially contributing to more effective and targeted cancer therapies (Palmer et al., 1995).

Molecular Stabilization and Drug Design

Research into compounds with similar functional groups has provided valuable information on molecular conformation and stabilization, contributing to drug design. For example, the use of pentafluorophenyl as a Lewis acid to stabilize a cis secondary amide conformation has implications for the design of drugs with enhanced stability and efficacy (Forbes et al., 2001).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been documented to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to inhibition of cell proliferation .

Biochemical Pathways

Similar compounds have been shown to impact a variety of pathways related to cancer cell proliferation .

Pharmacokinetics

A study on a similar compound revealed promising adme properties .

Result of Action

Similar compounds have been shown to significantly prevent the proliferation of certain cancer cell lines .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-(3,4-dichloroanilino)acetyl chloride to form N-(2-(3,4-dichloroanilino)-2-oxoethyl)-4-amino-2-thiouracil. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product, N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(3,4-dichloroanilino)acetyl chloride", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2-(3,4-dichloroanilino)acetyl chloride in the presence of a base such as triethylamine to form N-(2-(3,4-dichloroanilino)-2-oxoethyl)-4-amino-2-thiouracil.", "The intermediate N-(2-(3,4-dichloroanilino)-2-oxoethyl)-4-amino-2-thiouracil is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |

CAS-Nummer |

888431-97-8 |

Molekularformel |

C19H13Cl2F2N5O3S |

Molekulargewicht |

500.3 |

IUPAC-Name |

N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C19H13Cl2F2N5O3S/c20-10-3-2-9(6-11(10)21)25-14(29)7-32-19-27-16(24)15(18(31)28-19)26-17(30)8-1-4-12(22)13(23)5-8/h1-6H,7H2,(H,25,29)(H,26,30)(H3,24,27,28,31) |

InChI-Schlüssel |

HOSRSAJIMGBQAX-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N)F)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

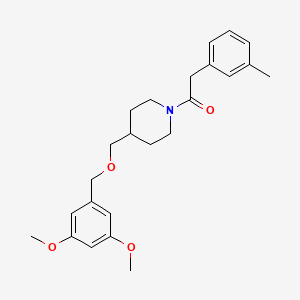

![ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2861145.png)

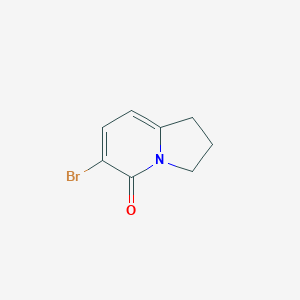

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2861146.png)

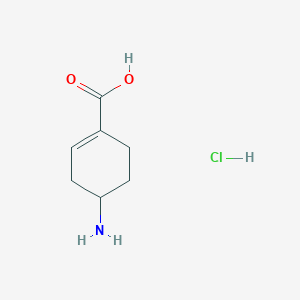

![1-{[(6-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2861147.png)

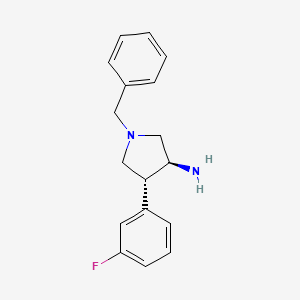

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2861150.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2861154.png)

![5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid](/img/structure/B2861155.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861160.png)